molecular formula C11H15N3O2 B2450941 5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 174567-46-5

5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2450941
CAS No.: 174567-46-5
M. Wt: 221.26
InChI Key: SBUXVVDPBKVSSL-UHFFFAOYSA-N
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Description

5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole ring fused with an amino group and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetic acid to form a benzoxazole intermediate, which is then further reacted with dimethylaminoethylamine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific structural features, such as the benzoxazole ring and the dimethylaminoethyl side chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-3-[2-(dimethylamino)ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13(2)5-6-14-9-7-8(12)3-4-10(9)16-11(14)15/h3-4,7H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUXVVDPBKVSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(C=CC(=C2)N)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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